BenchChemオンラインストアへようこそ!

MC-Val-Cit-PAB-carfilzomib

ADC linker-payload chemical purity quality control

MC-Val-Cit-PAB-carfilzomib is a drug-linker conjugate designed for antibody-drug conjugates (ADCs), comprising the irreversible proteasome inhibitor carfilzomib connected via the lysosomally cleavable MC-Val-Cit-PAB linker. The compound has a molecular weight of 1275.56 Da, a molecular formula of C68H96N11O13, and a CAS number of 2055896-83-6.

Molecular Formula C68H96IN11O13
Molecular Weight 1402.5 g/mol
Cat. No. B12426974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-carfilzomib
Molecular FormulaC68H96IN11O13
Molecular Weight1402.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-]
InChIInChI=1S/C68H95N11O13.HI/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83;/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90);1H/t51-,52-,53-,54-,55-,60-,68+;/m0./s1
InChIKeyLZSSFWVHVYJCSL-FWDVWTIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MC-Val-Cit-PAB-carfilzomib: ADC Drug-Linker Conjugate with a Proteasome Inhibitor Payload


MC-Val-Cit-PAB-carfilzomib is a drug-linker conjugate designed for antibody-drug conjugates (ADCs), comprising the irreversible proteasome inhibitor carfilzomib connected via the lysosomally cleavable MC-Val-Cit-PAB linker [1]. The compound has a molecular weight of 1275.56 Da, a molecular formula of C68H96N11O13, and a CAS number of 2055896-83-6 [1]. Carfilzomib irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome, leading to cell cycle arrest and apoptosis in tumor cells [2]. The MC-Val-Cit-PAB linker is designed to be cleaved by cathepsin B in the lysosomal compartment of target cells, enabling the controlled intracellular release of the cytotoxic payload .

Why MC-Val-Cit-PAB-carfilzomib Cannot Be Substituted with Generic Linker-Payload Conjugates


The efficacy and safety of antibody-drug conjugates depend critically on the precise combination of linker chemistry and payload stability. MC-Val-Cit-PAB-carfilzomib is a specific conjugate in which the MC-Val-Cit-PAB linker enables lysosomal cleavage by cathepsin B, but the carfilzomib payload itself is susceptible to rapid inactivation by lysosomal enzymes upon release [1]. This unique vulnerability means that substituting the payload or linker in ADC development would fundamentally alter intracellular drug release kinetics and therapeutic activity. Generic linker-payload combinations cannot replicate this specific pharmacodynamic profile, making direct substitution without experimental validation scientifically unsound.

Quantitative Evidence for MC-Val-Cit-PAB-carfilzomib Differentiation


Purity and Molecular Identity of MC-Val-Cit-PAB-carfilzomib for Reliable ADC Synthesis

MC-Val-Cit-PAB-carfilzomib is supplied with a purity of ≥98% as determined by HPLC analysis [1]. This level of purity is critical for reproducible ADC conjugation efficiency and minimizing off-target effects caused by impurities.

ADC linker-payload chemical purity quality control

Carfilzomib Payload IC50 and Proteasome Inhibition Potency

Carfilzomib, the payload component of MC-Val-Cit-PAB-carfilzomib, exhibits nanomolar IC50 values against various cancer cell lines [1]. It irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome, a validated target in multiple myeloma [2].

proteasome inhibitor cytotoxicity ADC payload

Lysosomal Inactivation of Carfilzomib Payload Reduces ADC Efficacy Relative to MMAE

When conjugated to an anti-CD22 or anti-HER2 antibody via a valine-citrulline linker (analogous to MC-Val-Cit-PAB), the resulting carfilzomib ADC exhibited complete loss of in vitro antiproliferative activity compared to free carfilzomib, whereas MMAE ADC retained potent efficacy [1]. Cathepsin B efficiently liberated carfilzomib from the linker, but the released payload was rapidly inactivated by lysosomal enzymes through epoxide and amide hydrolysis [1].

ADC efficacy lysosomal stability payload inactivation

Storage and Handling Specifications for MC-Val-Cit-PAB-carfilzomib

MC-Val-Cit-PAB-carfilzomib is recommended to be stored at -20°C for long-term stability (up to 3 years in powder form) [1]. For solution use, storage at -80°C for up to 6 months is advised [2]. These conditions are standard for ADC linker-payload conjugates but are critical for maintaining chemical integrity.

stability storage conditions ADC linker

Optimal Research Applications for MC-Val-Cit-PAB-carfilzomib Based on Evidentiary Differentiation


Investigating Lysosomal Stability of ADC Payloads

MC-Val-Cit-PAB-carfilzomib serves as a critical tool for studying lysosomal inactivation of ADC payloads. The direct evidence that carfilzomib is rapidly inactivated by lysosomal enzymes [1] makes this conjugate ideal for comparative studies assessing linker-payload stability and for screening novel linker chemistries designed to protect labile payloads.

Proteasome Inhibition Mechanism Studies in Targeted Delivery

Despite the payload's vulnerability, MC-Val-Cit-PAB-carfilzomib can be used in mechanistic studies of proteasome inhibition within the context of targeted delivery. By conjugating to antibodies against specific antigens, researchers can evaluate the intracellular trafficking and release kinetics of the carfilzomib payload .

Negative Control for ADC Efficacy Experiments

Given that carfilzomib ADC shows no in vitro antiproliferative activity despite efficient linker cleavage [1], this conjugate is valuable as a negative control in ADC development. It helps researchers distinguish between linker cleavage efficiency and payload potency, ensuring that observed activity is truly due to the payload rather than linker-mediated artifacts.

Quality Control and Reference Standard for ADC Linker-Payload Conjugates

With its well-defined molecular weight (1275.56 Da), high purity (≥98%), and established CAS number (2055896-83-6) [2], MC-Val-Cit-PAB-carfilzomib can serve as a reference standard for analytical method development and batch-to-batch consistency testing in ADC manufacturing.

Quote Request

Request a Quote for MC-Val-Cit-PAB-carfilzomib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.